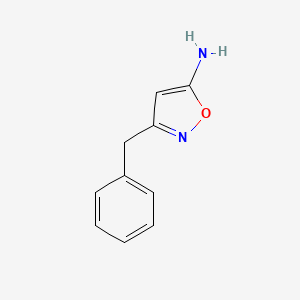

3-Benzyl-1,2-oxazol-5-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

3-benzyl-1,2-oxazol-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O/c11-10-7-9(12-13-10)6-8-4-2-1-3-5-8/h1-5,7H,6,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJEXDUCPZGTNTP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC2=NOC(=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

119162-58-2 | |

| Record name | 3-benzyl-1,2-oxazol-5-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations of 3 Benzyl 1,2 Oxazol 5 Amine and Its Derivatives

Established Synthetic Pathways for Oxazol-5-amines

The construction of the oxazole (B20620) ring in 5-amino-substituted derivatives can be achieved through several established synthetic routes. These methods often involve the formation of key C-O and C-N bonds in a cyclization step, with the substitution pattern on the final product being determined by the choice of starting materials and reaction conditions.

One-Pot Cyclization Approaches

One-pot syntheses offer an efficient and atom-economical approach to complex molecules by minimizing the number of purification steps and reducing solvent waste. rsc.org Several one-pot methods have been developed for the synthesis of substituted oxazoles, which can be adapted for the preparation of 3-benzyl-1,2-oxazol-5-amine.

A notable one-pot approach involves the palladium-catalyzed reaction of acid chlorides and propargylamine (B41283). rsc.orgresearchgate.net This method proceeds through an initial nucleophilic addition/elimination followed by an intramolecular 5-exo-dig cycloisomerization. By carefully selecting the additives, the reaction can be directed to yield either oxazolines or oxazoles. For instance, the use of a basic additive favors the formation of oxazolines, while an acidic additive promotes the synthesis of oxazoles. rsc.org

Another versatile one-pot strategy is the tandem propargylation/cycloisomerization of propargylic alcohols and amides, catalyzed by Brønsted acids like p-toluenesulfonic acid (PTSA). researchgate.net This method provides a rapid and efficient route to substituted oxazoles. Similarly, a gold-catalyzed one-pot synthesis of oxazoles from acid chlorides and propargylamines has been reported, though palladium catalysts are often preferred due to their lower cost. rsc.org

A three-component reaction involving the amidation of propargylamine with an acid chloride, followed by a cross-coupling with another acid chloride and subsequent cycloisomerization, provides a diversity-oriented approach to substituted oxazoles. organic-chemistry.org

| One-Pot Method | Reactants | Catalyst/Reagent | Product Type | Reference(s) |

| Nucleophilic Addition/Cycloisomerization | Acid Chloride, Propargylamine | Pd(OAc)₂, Additive | Oxazole/Oxazoline (B21484) | rsc.orgresearchgate.net |

| Propargylation/Cycloisomerization | Propargylic Alcohol, Amide | p-Toluenesulfonic Acid (PTSA) | Substituted Oxazole | researchgate.net |

| Amidation/Coupling/Cycloisomerization | Propargylamine, Two different Acid Chlorides | Not specified | Substituted Oxazole | organic-chemistry.org |

| Gold-Catalyzed Cyclization | Acid Chloride, Propargylamine | Gold Catalyst | Oxazole | rsc.org |

Recyclization Reactions in Oxazole Synthesis

Recyclization reactions provide a unique pathway to novel heterocyclic structures from existing ring systems. The chemical behavior of 5-amino-1,3-oxazoles is characterized by the presence of two hidden amide fragments, making them susceptible to nucleophilic attack at the C2 or C5 positions, which can initiate recyclization. researchgate.net

The recyclization of 5-amino- and 5-hydrazino-1,3-oxazoles, especially those bearing an electron-withdrawing group at the 4-position, has been explored. researchgate.net These reactions can be triggered by both nucleophilic (e.g., amines, hydrazine) and electrophilic (e.g., acetic acid, acylating agents) reagents. researchgate.net For instance, the nitrile group at the 4-position can participate in the recyclization to form α-aminoazoles. researchgate.net

Furthermore, oxazoles can be converted into other heterocycles such as pyrroles, pyrimidines, pyrazoles, thiazoles, and imidazoles through processes involving ring opening and subsequent recyclization, or via a Cornforth rearrangement. tandfonline.comsemanticscholar.org

Palladium-Catalyzed C-N/C-O Bond Formations

Palladium-catalyzed cross-coupling reactions are powerful tools in modern organic synthesis. A highly efficient method for the synthesis of oxazole derivatives involves the palladium(II)-catalyzed sequential formation of C-N and C-O bonds from simple amides and ketones. organic-chemistry.orgfigshare.comacs.orgnih.gov This one-step process is thought to proceed via a C-N bond formation followed by a C-O bond formation to close the oxazole ring. figshare.comacs.org

The reaction typically employs palladium acetate (B1210297) as the catalyst, with an oxidant such as K₂S₂O₈ and a promoter like CuBr₂. organic-chemistry.orgacs.org This strategy is notable for its use of readily available starting materials and operational simplicity. figshare.comacs.org The reaction tolerates a wide range of functional groups on both the amide and ketone components, allowing for the synthesis of highly substituted oxazoles with moderate to excellent yields. organic-chemistry.org Mechanistic studies suggest the reaction pathway involves dehydration condensation, imine/enamine isomerization, Pd-catalyzed C-H activation, and subsequent reductive elimination. organic-chemistry.org

| Catalyst System | Starting Materials | Key Transformations | Advantages | Reference(s) |

| Pd(OAc)₂, K₂S₂O₈, CuBr₂ | Amides, Ketones | Sequential C-N and C-O bond formation, C-H activation | Readily available starting materials, operational simplicity, broad substrate scope | organic-chemistry.orgacs.org |

| Palladium Catalyst | N-propargylamides, Aryl iodides | Palladium-catalyzed coupling followed by in situ cyclization | Access to 2,5-disubstituted oxazoles | organic-chemistry.org |

Erlenmeyer–Plöchl Reaction and its Modern Adaptations

The Erlenmeyer–Plöchl reaction, first reported by Friedrich Gustav Carl Emil Erlenmeyer, is a classical method for the synthesis of azlactones (oxazolones) from N-acylglycines. wikipedia.orgijsrp.org These oxazolones are valuable intermediates for the synthesis of various compounds, including α-amino acids and other heterocyclic systems. wikipedia.org The traditional reaction involves the cyclization of an N-acylglycine, such as hippuric acid, in the presence of acetic anhydride. wikipedia.org The resulting oxazolone (B7731731) has acidic protons at the C4 position and can react with aldehydes to form 4-alkylidene or 4-arylidene oxazolones. wikipedia.org

Modern adaptations of the Erlenmeyer–Plöchl reaction have focused on improving its efficiency and environmental friendliness. These modifications include the use of various bases (e.g., K₃PO₄, Ca(OAc)₂), catalysts (e.g., I₂, RuCl₃), and alternative reaction conditions such as microwave irradiation and the use of solid supports like alumina. sci-hub.se For example, the use of a basic ionic liquid, [bmIm]OH, has been shown to catalyze the reaction efficiently in the absence of a solvent, with the catalyst being reusable.

Application of Polymer-Supported Reagents in Oxazole Synthesis

The use of polymer-supported reagents in organic synthesis offers significant advantages, including simplified purification of the desired products through simple filtration, which is particularly beneficial for high-throughput and combinatorial synthesis. tandfonline.comcam.ac.uk

A key application in oxazole synthesis is the use of polymer-supported triphenylphosphine (B44618) (poly-TPP). tandfonline.comtandfonline.com This reagent is employed to generate the crucial iminophosphorane intermediate in the reaction of α-azido ketones with isothiocyanates, leading to the formation of 2-N-aryl-5-substituted-1,3-oxazoles. tandfonline.com The use of poly-TPP allows for the easy removal of the triphenylphosphine oxide byproduct by filtration, overcoming a major drawback of the solution-phase methodology. tandfonline.com

Solid-phase synthesis has also been extensively used for the creation of oxazole libraries. For instance, 5-(hydroxymethyl)oxazole scaffolds can be attached to a solid support and subsequently diversified through various chemical transformations. acs.org This approach allows for the parallel synthesis of a large number of derivatives with high purity. d-nb.info Similarly, oxazolyl amino acids have been used as building blocks for the solid-phase parallel synthesis of trifunctional oxazole small molecules. d-nb.info

| Polymer-Supported Reagent/Strategy | Application in Oxazole Synthesis | Advantages | Reference(s) |

| Polymer-supported triphenylphosphine (poly-TPP) | Generation of iminophosphorane intermediate in the synthesis of 2-N-aryl-5-substituted-1,3-oxazoles | Simplified purification, removal of triphenylphosphine oxide byproduct | tandfonline.comtandfonline.com |

| Solid-phase synthesis using 5-(hydroxymethyl)oxazole scaffolds | Combinatorial diversification to create libraries of 5-substituted oxazoles | High-throughput synthesis, simplified workup | acs.org |

| Solid-phase synthesis using oxazolyl amino acids | Parallel synthesis of diverse trifunctional oxazole small molecules | Creation of libraries of complex oxazole derivatives | d-nb.info |

Microwave-Assisted Synthesis Techniques

Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. ijpsonline.comasianpubs.org Several methods for the synthesis of oxazole derivatives have been adapted for microwave irradiation.

For example, the synthesis of 2-amino-4-(p-substituted phenyl)-oxazoles has been achieved by the microwave irradiation of a mixture of p-substituted 2-bromoacetophenone (B140003) and urea. ijpsonline.com Another example is the microwave-assisted Erlenmeyer synthesis of azalactones from hippuric acid and substituted aldehydes or ketones. ijpsonline.com

A one-pot microwave-assisted [3+2] cycloaddition of substituted aryl aldehydes with 4-toluenesulfonylmethyl isocyanide (TosMIC) provides a rapid and efficient route to 5-substituted oxazoles. nih.gov This method is environmentally benign and can be performed under mild conditions. nih.gov The microwave-assisted cyclocondensation cascade of oximes and acid chlorides also yields oxazoles effectively. researchgate.net

| Microwave-Assisted Reaction | Reactants | Key Features | Reference(s) |

| Condensation | p-Substituted 2-bromoacetophenone, Urea | Synthesis of 2-amino-4-aryloxazoles | ijpsonline.com |

| Erlenmeyer Synthesis | Hippuric acid, Aldehydes/Ketones | Formation of azalactones | ijpsonline.com |

| [3+2] Cycloaddition | Aryl aldehydes, TosMIC | Rapid, one-pot synthesis of 5-substituted oxazoles | nih.gov |

| Cyclocondensation Cascade | Oximes, Acid chlorides | Efficient formation of oxazoles | researchgate.net |

| Three-component coupling–cycloisomerization–Fischer indole (B1671886) synthesis | Not specified | Synthesis of blue-luminescent 5-(3-indolyl)oxazoles | rsc.org |

Van Leusen Procedure and Ferric Chloride-Mediated Cyclization

The construction of the oxazole core is a fundamental step in the synthesis of derivatives related to this compound. While the Van Leusen reaction is a classic method for 1,3-oxazole synthesis, its principles and related cyclization strategies are relevant. Additionally, metal-mediated cyclizations offer alternative routes to related heterocyclic systems.

Van Leusen Oxazole Synthesis The Van Leusen oxazole synthesis is a powerful method for forming 5-substituted 1,3-oxazoles. nih.govmdpi.com It typically involves the reaction of an aldehyde with tosylmethyl isocyanide (TosMIC). wikipedia.orgyoutube.com The reaction proceeds through the deprotonation of TosMIC, which then attacks the aldehyde carbonyl. wikipedia.org This is followed by a 5-endo-dig cyclization to form an oxazoline intermediate. wikipedia.orgyoutube.com Subsequent elimination of the tosyl group yields the final oxazole ring. wikipedia.orgvarsal.com

The general mechanism can be summarized as:

Deprotonation of TosMIC by a base (e.g., K₂CO₃). varsal.com

Nucleophilic attack of the deprotonated TosMIC on an aldehyde. nih.gov

Intramolecular cyclization to form a 5-membered oxazoline ring. wikipedia.org

Elimination of toluenesulfinic acid to afford the aromatic oxazole ring. nih.govvarsal.com

This method is highly versatile, tolerating a wide range of aldehydes and allowing for the one-pot synthesis of 4,5-disubstituted oxazoles by including aliphatic halides in the reaction mixture. nih.govmdpi.com The use of ionic liquids as solvents has been shown to improve yields and facilitate catalyst recycling. nih.govmdpi.com While the classic Van Leusen reaction yields 1,3-oxazoles, its principles of building the heterocyclic ring from acyclic precursors are foundational in heterocyclic chemistry.

Ferric Chloride-Mediated Cyclization Iron catalysts, particularly ferric chloride (FeCl₃), are recognized for their utility in synthesizing various heterocyclic compounds due to their low cost and environmental friendliness. iosrjournals.org FeCl₃ can mediate the cyclization of acetylenic amides to afford 2-oxazolines and 2-oxazoles. organic-chemistry.orgnih.gov This Lewis acid-promoted reaction is regiocontrolled and tolerates a variety of functional groups, providing good to excellent yields under mild conditions. nih.gov

In a related synthesis for the isomeric isoxazole (B147169) ring, FeCl₃ has been used to catalyze the reaction of N-hydroxy-benzene sulphonamide with propargylic alcohol. iosrjournals.org This process involves the initial formation of a propargyl hydroxylamine (B1172632) intermediate, which then undergoes cyclization to form the isoxazole ring. iosrjournals.org The use of iron(III) nitrate (B79036) has also been reported for the synthesis of isoxazoles from alkynes through a nitration and cyclization sequence. organic-chemistry.org These iron-mediated methods represent an efficient strategy for constructing oxazole and isoxazole rings, which are core structures in many pharmaceutical agents.

| Method | Precursors | Catalyst/Reagent | Product | Reference |

| Van Leusen Synthesis | Aldehydes, TosMIC | Base (e.g., K₂CO₃) | 5-substituted 1,3-oxazoles | nih.govwikipedia.orgvarsal.com |

| FeCl₃-Mediated Cyclization | Acetylenic amides | FeCl₃ / ZnI₂ | 2-oxazoles / 2-oxazolines | organic-chemistry.orgnih.gov |

| Iron-Catalyzed Cyclization | N-hydroxy-benzene sulphonamide, Propargylic alcohol | FeCl₃, Et₃N | Isoxazoles | iosrjournals.org |

Strategies for Derivatization and Scaffold Modification

Once the core 1,2-oxazole ring is synthesized, further modifications are often required to fine-tune the molecule's properties. Derivatization can occur by altering substituents on the ring, introducing new functional groups, or by fusing the oxazole ring with other cyclic systems.

The biological activity of oxazole derivatives can be significantly influenced by the nature and position of substituents on the heterocyclic ring. thepharmajournal.comtandfonline.com Therefore, methods for diversifying these substituents are of great interest.

Electrophilic substitution on the oxazole ring is generally difficult unless the ring is activated by electron-releasing groups. tandfonline.compharmaguideline.com When such groups are present, substitution tends to occur at the C4 or C5 positions. tandfonline.com Conversely, nucleophilic substitution is rare but can happen at the C2 position, especially if a good leaving group (like a halogen) is present. tandfonline.compharmaguideline.com

Modern cross-coupling reactions have become a primary tool for modifying the oxazole scaffold. Palladium-catalyzed direct arylation allows for the regioselective introduction of aryl groups at either the C2 or C5 positions of the oxazole ring, depending on the choice of phosphine (B1218219) ligands and solvents. organic-chemistry.org For instance, using specific task-specific ligands, C5 arylation is favored in polar solvents, while C2 arylation is preferred in nonpolar solvents. organic-chemistry.org Nickel-catalyzed C2 arylation of benzoxazoles with aryl chlorides has also been developed, expanding the scope of accessible derivatives. organic-chemistry.org

| Position | Reaction Type | Key Features | Reference |

| C2 | Nucleophilic Substitution | Requires a good leaving group (e.g., halogen). | tandfonline.com |

| C2 | Direct Arylation (Pd-cat.) | Preferred in nonpolar solvents with specific ligands. | organic-chemistry.org |

| C2 | Arylation (Ni-cat.) | Effective for (benzo)oxazoles with aryl chlorides. | organic-chemistry.org |

| C4 & C5 | Electrophilic Substitution | Requires activation by electron-donating groups. | tandfonline.com |

| C5 | Direct Arylation (Pd-cat.) | Preferred in polar solvents with specific ligands. | organic-chemistry.org |

The introduction of specific functional groups is a key strategy for modulating the biological activity of oxazole-containing compounds. taylorandfrancis.com The oxazole ring itself can engage in various non-covalent interactions, such as hydrogen bonding, π–π stacking, and hydrophobic interactions, which are crucial for binding to biological targets. rsc.org

The addition of phenyl groups, for example, can enhance bioactivity. bioorganica.com.ua This is partly attributed to the potential for π-stacking interactions with biological macromolecules, which can stabilize the drug-receptor complex. bioorganica.com.ua The electronic properties of substituents also play a critical role. Electron-donating groups can facilitate cycloaddition reactions by raising the energy of the HOMO, while electron-withdrawing groups can make the ring more susceptible to nucleophilic attack. thepharmajournal.compharmaguideline.com

Studies on structure-activity relationships (SAR) have revealed that the strategic placement of functional groups is fundamental for activity. thepharmajournal.comtandfonline.com For instance, in some series of oxazolone derivatives, the presence of a cinnamoyl residue at the C4 position and other substitutions at C2 and C4 were found to be essential for tyrosinase inhibitory activity. thepharmajournal.com The goal is often to enhance interactions with target sites and improve physicochemical properties, which can lead to increased therapeutic activity. tandfonline.comtaylorandfrancis.com The introduction of different functional groups is a common exploratory path to enhance the pharmacological profile of a lead compound. wisdomlib.org

Fusing the oxazole ring with other cyclic structures, such as a benzene (B151609) ring to form a benzoxazole (B165842), is a common strategy to create more complex and rigid scaffolds with distinct biological profiles. rsc.orgmdpi.com Benzoxazoles themselves are privileged structures in medicinal chemistry, exhibiting a wide range of pharmacological activities. mdpi.com

The synthesis of benzoxazoles typically involves the condensation of a 2-aminophenol (B121084) with a carboxylic acid or its derivative. mdpi.comacs.org However, numerous modern methods have been developed. A versatile one-pot domino reaction involves the acylation of a 2-bromoaniline (B46623) with an acyl chloride, followed by a copper-catalyzed intramolecular annulation to form the benzoxazole ring. organic-chemistry.org Another approach uses a copper-catalyzed reaction between a 2-iodobromobenzene and an aldoxime to generate 2-aryl benzoxazoles. medcraveonline.comresearchgate.net

Furthermore, oxazole derivatives can serve as precursors for other fused heterocyclic systems. For example, appropriately substituted oxazoles can undergo cyclization to form oxazolo[5,4-d]pyrimidines. mdpi.com This transformation involves building a pyrimidine (B1678525) ring onto the existing oxazole core. mdpi.com These condensed systems represent a structural class with significant therapeutic potential.

| Condensed System | General Synthetic Approach | Catalyst/Reagents | Reference |

| Benzoxazole | Condensation of 2-aminophenol and aldehyde | Samarium triflate in water | organic-chemistry.org |

| Benzoxazole | Domino acylation-annulation of 2-bromoanilines | CuI, 1,10-phenanthroline | organic-chemistry.org |

| Benzoxazole | From 2-iodobromobenzene and aldoxime | CuI, DMEDA | medcraveonline.comresearchgate.net |

| Oxazolo[5,4-d]pyrimidine (B1261902) | Cyclization of pyrimidine ring onto an oxazole precursor | Varies depending on specific reaction | mdpi.com |

Biological Activities and Pharmacological Exploration of 3 Benzyl 1,2 Oxazol 5 Amine Derivatives

Investigations into Neuroprotective Effects

Derivatives of 3-benzyl-1,2-oxazol-5-amine have been investigated for their potential to combat neurodegenerative diseases, such as Alzheimer's disease (AD). Research has focused on their ability to interact with multiple targets involved in the progression of these multifactorial conditions. nih.gov

Cholinesterase Enzyme Inhibition (Acetylcholinesterase and Butyrylcholinesterase)

A primary therapeutic strategy for managing the symptoms of neurodegenerative diseases like Alzheimer's involves the inhibition of cholinesterase enzymes, namely acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). nih.gov The inhibition of these enzymes increases the concentration of the neurotransmitter acetylcholine, which is crucial for communication between nerve cells. nih.gov

Several studies have synthesized and evaluated oxazole (B20620) and benzoxazole (B165842) derivatives for their cholinesterase inhibitory properties. nih.govnih.gov A series of new trans-amino-5-arylethenyl-oxazole derivatives were designed based on the rationale that elongating the oxazole molecule and adding an NH group could enhance binding to the active sites of both AChE and BChE. nih.gov Testing revealed that these compounds were moderate BChE inhibitors. researchgate.net Notably, all the tested oxazole benzylamine (B48309) derivatives showed a binding preference for BChE over AChE. nih.govresearchgate.net The trans-amino-4-/5-arylethenyl-oxazole derivatives, in particular, were potent inhibitors of BChE, with IC₅₀ values in the micromolar range, while showing poor inhibition of AChE. nih.gov This selectivity for BChE suggests that this chemical scaffold could be valuable for developing selective inhibitors. nih.govresearchgate.net

In a separate study, a library of 2-substituted benzo[d]oxazol-5-amine derivatives was developed. nih.gov The optimized compound from this series, designated as compound 92, demonstrated potent inhibitory activity against both AChE and BuChE. nih.gov

Table 1: Cholinesterase Inhibitory Activity of Selected Oxazole Derivatives

| Compound | Target Enzyme | IC₅₀ (µM) | Source |

|---|---|---|---|

| Compound 92 | Acetylcholinesterase (AChE) | 0.052 ± 0.010 | nih.gov |

| Compound 92 | Butyrylcholinesterase (BuChE) | 1.085 ± 0.035 | nih.gov |

| trans-12 | Butyrylcholinesterase (BChE) | ~30 | nih.gov |

| trans-10 | Butyrylcholinesterase (BChE) | ~30 | nih.gov |

| trans-8 | Butyrylcholinesterase (BChE) | ~30 | nih.gov |

IC₅₀ represents the concentration of an inhibitor that is required for 50% inhibition of an enzyme's activity.

Inhibition of Amyloid-Beta Aggregation

The formation of amyloid-beta (Aβ) plaques is a central pathological hallmark of Alzheimer's disease. nih.gov These plaques result from the aggregation of Aβ peptides, leading to neuronal damage. researchgate.net Therefore, compounds that can inhibit this aggregation process are considered promising therapeutic candidates. rsc.org

Research has shown that 2-substituted benzo[d]oxazol-5-amine derivatives are effective inhibitors of Aβ aggregation. mdpi.comnih.gov The lead compound 92 from one study showed significant inhibition of amyloid-beta aggregation when tested at a concentration of 20 μM. nih.gov Further investigations into other derivatives revealed that they could effectively impede the formation of β-sheet structures, which are critical for Aβ aggregation. rsc.org Docking studies suggest that these compounds may interact with key amino acid residues in the Aβ peptide, such as Asp23 and Lys28, thereby preventing the peptide from adopting the aggregation-prone conformation. rsc.org Another study confirmed that a benzofuran (B130515) derivative, compound 5f, was active against both self-induced and AChE-induced Aβ aggregation. researchgate.net

Neuroprotection in Cellular Models

Beyond direct enzyme and peptide inhibition, the neuroprotective potential of this compound derivatives has been assessed in cellular models of neurotoxicity. These experiments often use neuronal cell lines, such as SH-SY5Y and PC12, exposed to toxins like Aβ to simulate the neurodegenerative environment. nih.govmdpi.com

A series of synthetic benzo[d]oxazole-based derivatives demonstrated neuroprotective effects against toxicity induced by the Aβ₂₅₋₃₅ fragment in PC12 cells. mdpi.com One compound, 5c, was found to be non-toxic to the cells and significantly increased their viability when they were challenged with Aβ₂₅₋₃₅. mdpi.com Further mechanistic studies revealed that compound 5c exerted its protective effects by modulating the Akt/GSK-3β/NF-κB signaling pathway. It promoted the phosphorylation of Akt and glycogen (B147801) synthase kinase (GSK-3β) while decreasing the expression of the pro-inflammatory transcription factor NF-κB. mdpi.com This modulation led to a reduction in Aβ-induced apoptosis and a decrease in the hyperphosphorylation of the tau protein. mdpi.com

Similarly, compound 92, a 2-substituted benzo[d]oxazol-5-amine derivative, was shown to possess neuroprotective properties in SH-SY5Y neuroblastoma cell lines. nih.gov Other studies have confirmed that active compounds were non-neurotoxic in MTT assays on these cells, supporting their potential as safe therapeutic leads. rsc.org

In Vivo Behavioral Studies in Neurological Disorder Models

To validate the therapeutic potential observed in vitro, promising compounds have been advanced to in vivo studies using animal models of neurological disorders. These models are designed to mimic the cognitive deficits seen in human conditions like Alzheimer's disease.

Compound 92 was evaluated in two such models: a scopolamine-induced amnesia model (Y-maze test) and an Aβ₁₋₄₂-induced model in rats (Morris water maze test). nih.gov Oral administration of compound 92 resulted in a substantial improvement in cognitive and spatial memory impairments in both models. nih.gov These findings provide strong evidence that the multitarget activity of this benzoxazole derivative translates to functional cognitive benefits in a living system. nih.gov

Similarly, a potent (Z)-benzylidene-2-(E)-styryloxazol-5(4H)-one inhibitor of human acetylcholinesterase was tested in mouse models. nih.gov This compound significantly improved cognitive impairment in both a modified Y-maze test and an Object Recognition Test, further highlighting the potential of the oxazole scaffold for treating cognitive disorders. nih.gov

Anti-inflammatory Properties and Modulation of Inflammatory Pathways

Inflammatory processes are increasingly recognized as playing a critical role in the pathogenesis of various chronic diseases, including neurodegenerative and cardiovascular conditions. The 5-lipoxygenase pathway is a key cascade in the production of potent pro-inflammatory lipid mediators. mdpi.comnih.gov

5-Lipoxygenase Inhibition

The enzyme 5-lipoxygenase (5-LOX) is a crucial catalyst in the biosynthetic pathway that converts arachidonic acid into leukotrienes, which are potent mediators of inflammation. mdpi.comnih.govresearchgate.net Consequently, inhibitors of 5-LOX are considered valuable therapeutic targets for a range of inflammatory diseases. researchgate.net

Certain oxazole derivatives have been identified as inhibitors of the 5-LOX pathway. mdpi.comnih.gov A study on chalcogen-containing compounds characterized an oxazole derivative, referred to as TTO, for its inhibitory properties. mdpi.comnih.gov This compound was found to block 5-LOX activity in leukocytes. mdpi.comnih.gov Research into 4,5-diarylisoxazol-3-carboxylic acids also identified them as inhibitors of cellular 5-LO product synthesis, marking them as potential anti-inflammatory drugs. nih.gov Another investigation described a series of 5-[[3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl]methylene]oxazoles as novel dual inhibitors of both 5-lipoxygenase and cyclooxygenase, further demonstrating the anti-inflammatory potential of the oxazole core structure. acs.org

Modulation of Leukotriene Synthesis

Derivatives of 1,2-oxazole, also known as isoxazole (B147169), have been identified as inhibitors of leukotriene (LT) biosynthesis. google.com These compounds modulate the 5-lipoxygenase (5-LO) pathway, which is responsible for the production of these potent inflammatory mediators. google.comnih.gov Leukotrienes are synthesized from arachidonic acid through a series of enzymatic steps involving 5-LO and leukotriene A4 hydrolase (LTA4H). nih.gov

Research has shown that certain isoxazole derivatives can inhibit the activity of 5-lipoxygenase-activating protein (FLAP), which is crucial for leukotriene synthesis. google.com For example, the isoxazole derivative 4-(4-chlorophenyl)-5-[4-(quinolin-2-ylmethoxy)phenyl]isoxazol-3-carboxylic acid has been identified as an anti-leukotriene agent. researchgate.net By targeting enzymes like 5-LO and LTA4H, these compounds can effectively reduce the production of leukotrienes, which are implicated in a variety of inflammatory diseases. nih.govgoogle.com

Chalcogen-containing derivatives of 4-(4-benzylphenyl) thiazol-2-amine, including its oxazole (TTO) counterpart, have demonstrated the ability to selectively inhibit the epoxide hydrolase activity of LTA4H at low micromolar concentrations. nih.gov This selective inhibition spares the aminopeptidase (B13392206) activity of the enzyme. nih.gov These inhibitors also block 5-LOX activity in leukocytes, highlighting their potential as modulators of the inflammatory response mediated by the 5-LOX pathway. nih.gov

Antimicrobial Efficacy

Antibacterial Activity Against Gram-Positive and Gram-Negative Strains

Derivatives of this compound have demonstrated a range of antibacterial activities against both Gram-positive and Gram-negative bacteria. esisresearch.orgresearchgate.net Studies on various oxazole derivatives have shown their potential as antibacterial agents. researchgate.net For instance, a series of 2-[p-substituted-benzyl]-5-[p-substituted-phenyl/benzyl-carbonylamino]-benzoxazole derivatives exhibited a broad spectrum of activity, with Minimum Inhibitory Concentration (MIC) values ranging from 6.25 to 200 µg/mL against the tested Gram-positive and Gram-negative microorganisms. esisresearch.org

In one study, while many of the synthesized compounds showed lower activity against Staphylococcus aureus and Bacillus subtilis (Gram-positive) compared to control drugs, compound 21 was notably more active against S. aureus with a MIC of 12.5 µg/mL. esisresearch.org Against the Gram-negative bacteria Escherichia coli and Pseudomonas aeruginosa, the MIC values for these derivatives were between 25 and 100 µg/mL. esisresearch.org

Another study on 3-(2-benzoxazol-5-yl)alanine derivatives found that their antibacterial potential was selective, primarily acting against Gram-positive bacteria like B. subtilis. nih.gov The antimicrobial screening of 5-chloro-1,3-benzoxazol-2(3H)-one derivatives also revealed good antibacterial activity for certain compounds against both Gram-positive (Bacillus subtilis, Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria. scienceopen.com

Table 1: Antibacterial Activity of Selected Oxazole Derivatives

| Compound/Derivative | Bacterial Strain | MIC (µg/mL) | Reference |

|---|---|---|---|

| 2-[p-substituted-benzyl]-5-[p-substituted-phenyl/benzyl-carbonylamino]-benzoxazoles | S. aureus, B. subtilis | 12.5 - 200 | esisresearch.org |

| 2-[p-substituted-benzyl]-5-[p-substituted-phenyl/benzyl-carbonylamino]-benzoxazoles | E. coli, P. aeruginosa | 25 - 100 | esisresearch.org |

| Compound 21 | S. aureus | 12.5 | esisresearch.org |

| 3-(2-benzoxazol-5-yl)alanine derivatives | B. subtilis | Not specified | nih.gov |

Antifungal Activity Against Pathogenic Fungi

Derivatives of this compound have also been investigated for their efficacy against pathogenic fungi. esisresearch.orgmdpi.com Research has shown that many synthetic benzoxazole derivatives possess a wide spectrum of antimicrobial activity, including antifungal properties against species like Candida albicans, Candida krusei, Candida glabrata, Aspergillus niger, and Aspergillus flavus. nih.gov

In a study of 2-[p-substituted-benzyl]-5-[p-substituted-phenyl/benzyl-carbonylamino]-benzoxazole derivatives, significant antifungal activity was observed, with MIC values ranging from 3.12 to 100 µg/mL against the tested Candida species. esisresearch.org Notably, the compound 2-benzyl-5-[p-bromobenzyl-carbonyl-amino]benzoxazole 9 displayed activity against C. glabrata equivalent to the standard drug miconazole, with a MIC of 3.12 µg/mL. esisresearch.org

Similarly, a study on 3-(2-benzoxazol-5-yl)alanine derivatives revealed that their antifungal properties were more pronounced than their antibacterial effects, with 16 out of 41 compounds showing activity against Pichia pastoris. nih.gov Some of these compounds were also active against the pathogenic fungus C. albicans. nih.gov Furthermore, research on 3-[(5-benzylthio-1,3,4-oxadiazol-2-yl)methyl]benzo[d]oxazol-2(3H)-ones indicated moderate inhibitory activity against Colletotrichum orbiculare, Botrytis cinerea, and Rhizoctonia solani. sioc-journal.cn

Table 2: Antifungal Activity of Selected Oxazole Derivatives

| Compound/Derivative | Fungal Strain | MIC (µg/mL) | Reference |

|---|---|---|---|

| 2-[p-substituted-benzyl]-5-[p-substituted-phenyl/benzyl-carbonylamino]-benzoxazoles | Candida species | 3.12 - 100 | esisresearch.org |

| 2-benzyl-5-[p-bromobenzyl-carbonyl-amino]benzoxazole 9 | C. glabrata | 3.12 | esisresearch.org |

| 3-(2-benzoxazol-5-yl)alanine derivatives | P. pastoris, C. albicans | Not specified | nih.gov |

| 3-[(5-benzylthio-1,3,4-oxadiazol-2-yl)methyl]benzo[d]oxazol-2(3H)-ones | C. orbiculare, B. cinerea, R. solani | Moderate inhibition at 50 mg/L | sioc-journal.cn |

Anticancer and Antineoplastic Research

Antiproliferative and Pro-apoptotic Effects on Cancer Cell Lines

Derivatives of this compound have been the subject of research for their potential as anticancer agents, demonstrating both antiproliferative and pro-apoptotic effects on various cancer cell lines. nih.govtorlakinstitut.comnih.gov

Studies on 3-(4-substituted benzyl)-5-isopropyl-5-phenylhydantoin derivatives showed significant antiproliferative activities on the human breast cancer cell line MDA-MB-231. torlakinstitut.com These compounds induced a dose- and time-dependent increase in nitrites and decreased cell survival rate, migration capacity, and the expression of genes involved in tumor invasion. torlakinstitut.com Another study on 5-(carbamoylmethylene)-oxazolidin-2-ones evaluated their antiproliferative activity on MCF-7 and HeLa cells. nih.gov Several of these derivatives displayed significant cytotoxicity against these cancer cell lines, with one compound, OI , showing IC50 values of 17.66 µM for MCF-7 and 31.10 µM for HeLa cells. nih.gov This compound was found to induce apoptosis through the activation of caspase-9 and the release of cytochrome c. nih.gov

Furthermore, research on 3-(2-benzoxazol-5-yl)alanine derivatives revealed that while most of the studied compounds were toxic to both normal and cancer cells, some exhibited significantly lower toxicity to normal cells, marking them as potential future anticancer agents. nih.gov A series of chalcone-1,2,3-triazole-azole hybrids also showed moderate to good antiproliferative activity against SK-N-SH, EC-109, and MGC-803 cancer cell lines. mdpi.com

Table 3: Antiproliferative Activity of Selected Oxazole Derivatives

| Compound/Derivative | Cancer Cell Line | IC50 Value (µM) | Reference |

|---|---|---|---|

| Compound OI (a 5-(carbamoylmethylene)-oxazolidin-2-one) | MCF-7 | 17.66 | nih.gov |

| Compound OI (a 5-(carbamoylmethylene)-oxazolidin-2-one) | HeLa | 31.10 | nih.gov |

| 2-(2-aminobenzo[d]thiazol-6-yl) benzo[d]oxazol-5-amine derivative H1 | HeLa | 0.380 | nih.gov |

Regulation of Human Papillomavirus (HPV)-Relevant Cellular Pathways

Certain derivatives of the 1,2-oxazole family have been investigated for their ability to regulate cellular pathways relevant to the Human Papillomavirus (HPV), a known etiological factor for cervical cancer. nih.govresearchgate.net The oncogenic protein E7 is crucial for carcinogenesis driven by HPV. nih.gov

In a study focused on developing antineoplastic agents, 2-(2-aminobenzo[d]thiazol-6-yl) benzo[d]oxazol-5-amine derivatives were designed and synthesized. nih.gov One of the most promising compounds, H1 , demonstrated specific anti-proliferation ability against HPV18-positive cervical cancer cells (HeLa) with an IC50 of 380 nM. nih.gov Further investigation revealed that at low concentrations, compound H1 could induce a cell cycle blockage at the G1 phase and slightly promote apoptosis (8.77%). nih.gov This compound also showed excellent inhibition of tumor growth in a HeLa xenograft model without causing obvious side effects. nih.gov

Another study explored the antiviral activities of novel 1,3-oxazole derivatives against HPV in vitro. researchgate.net Bioassays indicated that several of the synthesized compounds exhibited potent antiviral activity against low-risk HPV-11 in a transient DNA replication assay, with low cytotoxicity in HEK293 cells. researchgate.net This highlights the potential of oxazole derivatives as a structural class for developing antiviral drugs to treat HPV-related lesions. researchgate.net

In Vivo Tumor Growth Inhibition Models

The therapeutic potential of compounds featuring the oxazole core, akin to this compound, has been investigated through various models that simulate tumor growth and angiogenesis, a critical process in tumor development. Studies on oxazolo[5,4-d]pyrimidine (B1261902) derivatives have demonstrated notable anti-angiogenic effects. mdpi.com For instance, one derivative, compound 10 , was shown to inhibit the formation of new microvessels from rat aortic rings in an ex vivo model, with inhibition levels of 82%, 61%, and 29% at concentrations of 2.5 µM, 5 µM, and 10 µM, respectively. mdpi.com This same compound also impeded the migration of Human Umbilical Vein Endothelial Cells (HUVECs), a key step in angiogenesis. mdpi.com

In vitro screening against a panel of human cancer cell lines is a standard precursor to in vivo studies. Such screenings have identified several potent oxazole derivatives. The National Cancer Institute (NCI) evaluated a series of 2-aryl 5-sulfonyl-1,3-oxazole-4-carboxylates against 60 cancer cell lines. bioorganica.com.ua Among these, Methyl 5-benzylsulfonyl-2-phenyl-1,3-oxazole-4-carboxylate emerged as a compound with a broad spectrum of cytotoxic activity, recording average GI50 (50% growth inhibition), TGI (total growth inhibition), and LC50 (50% lethal concentration) values of 5.37 µM, 12.9 µM, and 36 µM, respectively. bioorganica.com.ua Similarly, certain 1,3-oxazol-4-ylphosphonium salts have shown significant antiproliferative effects across numerous tumor cell lines, with average GI50 values for the most active compounds ranging from 0.3 to 1.1 μM. nih.gov

| Compound Class/Derivative | Model/Assay | Key Research Findings | Citation |

|---|---|---|---|

| Oxazolo[5,4-d]pyrimidine derivative (Compound 10) | Rat Aortic Ring Assay (Ex Vivo) | Inhibited microvessel formation by 82% at 2.5 µM, 61% at 5 µM, and 29% at 10 µM. | mdpi.com |

| Oxazolo[5,4-d]pyrimidine derivative (Compound 10) | HUVEC Migration Assay | Reduced migrated HUVECs to 83%, 56%, and 22% of control at 0.1 µM, 1 µM, and 10 µM, respectively. | mdpi.com |

| Methyl 5-benzylsulfonyl-2-phenyl-1,3-oxazole-4-carboxylate | NCI-60 Human Tumor Cell Line Screen (In Vitro) | Showed broad cytotoxic activity with average values of GI50: 5.37 µM, TGI: 12.9 µM, and LC50: 36 µM. | bioorganica.com.ua |

| 1,3-Oxazol-4-ylphosphonium salts | NCI Tumor Cell Line Panel (In Vitro) | The most potent derivatives exhibited average GI50 values between 0.3–1.1 μM and LC50 values of 5–6 μM. | nih.gov |

| N-[4-(2-{[2-(pyridin-4-yl)oxazolo[5,4-d]pyrimidin-7-yl]amino}ethyl}phenyl]-N'-phenylurea (Compound 17) | HCT116 Human Colorectal Carcinoma Cell Line (In Vitro) | Exhibited cytotoxicity with an IC50 value lower than 100 nM. | mdpi.com |

Other Reported Biological Activities (e.g., Antioxidant, Analgesic, Antidiabetic, Antiviral)

Derivatives of the oxazole family have been explored for a wide array of pharmacological activities beyond cancer treatment.

Antioxidant Activity Several studies have highlighted the antioxidant potential of oxazole derivatives. A series of 4-(substituted benzylidene)-2-(substituted phenyl)oxazol-5(4H)-one derivatives were synthesized and evaluated for their ability to inhibit lipid peroxidation and affect hepatic cytochrome P450-dependent ethoxyresorufin-O-deethylase (EROD). researchgate.netnih.gov One compound in particular, designated E3 , was a potent inhibitor of microsomal EROD activity (89% inhibition at 10⁻³ M), which was superior to the standard inhibitor caffeine (B1668208) (85% inhibition). researchgate.netnih.gov In another study, certain (Z)-3-benzyl-5-benzylidene-2-thioxothiazolidin-4-one analogs, which share structural motifs with oxazolones, were found to have strong antioxidant capacity by scavenging various reactive oxygen species. mdpi.com

| Compound Class/Derivative | Assay | Result | Citation |

|---|---|---|---|

| 4-(substituted benzylidene)-2-(substituted phenyl)oxazol-5(4H)-one (Compound E3) | Microsomal EROD Activity Inhibition | 89% inhibition at 10⁻³ M concentration. | researchgate.netnih.gov |

| (Z)-3-Benzyl-5-(2,4-dihydroxybenzylidene)-2-thioxothiazolidin-4-one (Analog 3) | Radical Scavenging Assays (DPPH, ABTS) | Demonstrated strong antioxidant capacity. | mdpi.com |

| Amido-linked benzoxazolyl-pyrrole (Compound 5b) | DPPH Radical Scavenging | Displayed greater antioxidant activity than standard ascorbic acid. | researchgate.net |

Analgesic Activity The oxazolone (B7731731) and related oxazolidine (B1195125) scaffolds are recognized for their potential to yield compounds with analgesic properties. Various reports have indicated that intermediates and derivatives of oxazolones possess analgesic effects, making this class of compounds an area of interest for the development of new pain management agents. researchgate.netresearchgate.net

Antidiabetic Activity The potential for oxazole derivatives to act as antidiabetic agents has been investigated through their ability to inhibit key enzymes involved in carbohydrate metabolism. A study on 4-(Hydroxysubstituted arylidene)-2-phenyloxazol-5(4H)-one derivatives assessed their in vitro inhibitory activities against α-amylase and α-glucosidase. nih.gov Furthermore, related heterocyclic structures like 2-aminobenzothiazole (B30445) derivatives have shown promise in in vivo models. mdpi.com In a streptozotocin-induced diabetic rat model, oral administration of compounds 3b and 4y for four weeks led to a significant reduction in blood glucose levels. mdpi.com The oxazolone scaffold itself is considered a crucial pharmacophore for developing compounds with antidiabetic activity. nih.gov

| Compound Class/Derivative | Model/Assay | Key Research Findings | Citation |

|---|---|---|---|

| 4-(Hydroxysubstituted arylidene)-2-phenyloxazol-5(4H)-one derivatives | In vitro α-amylase and α-glucosidase inhibition | Compounds were evaluated as potential inhibitors of enzymes related to diabetes. | nih.gov |

| Methyl (E)-N′-(benzo[d]thiazol-2-yl)-N-methylcarbamimidothioate (Compound 3b) | T2D Rat Model | Reduced blood glucose levels to <200 mg/dL after 4 weeks of administration. | mdpi.com |

| 2-(benzo[d]thiazol-2-yl)-1,3-di-tert-butylguanidine (Compound 4y) | T2D Rat Model | Reduced blood glucose levels and showed high affinity for PPARγ (ΔG = −8.4 kcal/mol). | mdpi.com |

Antiviral Activity The oxazole nucleus is a key structural component in a variety of compounds that exhibit significant antiviral activity. A series of novel (5-oxazolyl)phenyl amine derivatives demonstrated potent in vitro activity against the Hepatitis C virus (HCV), with several compounds showing IC₅₀ values ranging from 0.28 to 0.92 μM. nih.gov The same study found that some of these derivatives were also active against coxsackie virus B3 (CVB3) and B6 (CVB6), with IC₅₀ values below 2.0 μM. nih.gov More recently, research into 1,3-oxazole-4-carbonitrile derivatives has identified compounds with activity against human papillomavirus (HPV). nanobioletters.com One derivative, Compound 4 , was highly active against HPV11 (EC₅₀ = 3.68 µM) and also showed moderate activity against high-risk HPV types 16 and 18. nanobioletters.com

| Compound Class/Derivative | Target Virus | Reported Activity (IC₅₀/EC₅₀) | Citation |

|---|---|---|---|

| (5-oxazolyl)phenyl amine derivatives (17a1, 17a4, 17a6, etc.) | Hepatitis C Virus (HCV) | IC₅₀ = 0.28–0.92 μM | nih.gov |

| (5-oxazolyl)phenyl amine derivatives (17a1, 17a4, 17a5, etc.) | Coxsackie Virus B3/B6 (CVB3/CVB6) | IC₅₀ < 2.0 μM | nih.gov |

| 5-(4-benzenesulfonylpiperazine-1-sulfonyl)-2-phenyl-1,3-oxazole-4-carbonitrile (Compound 4) | Human Papillomavirus 11 (HPV11) | EC₅₀ = 3.68 µM | nanobioletters.com |

| 5-(4-benzenesulfonylpiperazine-1-sulfonyl)-2-phenyl-1,3-oxazole-4-carbonitrile (Compound 4) | Human Papillomavirus 16 & 18 (HPV16/18) | Moderate activity | nanobioletters.com |

Structure Activity Relationship Sar and Mechanistic Elucidation

Impact of Substituent Variation on Biological Activity

The biological activity of heterocyclic compounds can be significantly altered by modifying their substituents. While general principles can be inferred from related compounds, specific data for 3-Benzyl-1,2-oxazol-5-amine is not available.

Role of the Benzyl (B1604629) Moiety in this compound

The benzyl group is a common substituent in bioactive molecules, often contributing to binding through hydrophobic and aromatic interactions. In a study focused on a series of tropane (B1204802) derivatives, compounds featuring a 2β-[3'-(substituted benzyl)isoxazol-5-yl] moiety demonstrated high affinity for the dopamine (B1211576) transporter (DAT), with IC₅₀ values ranging from 5.9 to 22 nM. nih.gov In contrast, related analogs where the benzyl group was replaced with a different linker were 3- to 25-fold less potent, suggesting the benzyl moiety was critical for the observed activity in that specific molecular framework. nih.gov However, no direct studies have been published that specifically evaluate the contribution of the benzyl group to the biological activity of this compound by comparing it with analogs bearing different substituents at the 3-position.

Influence of Ring Substitutions on Pharmacological Efficacy

Modifying the core ring structure or the pendant benzyl ring with various functional groups is a standard strategy to optimize pharmacological efficacy. For instance, research on oxazolo[5,4-d]pyrimidines showed that substituting the phenyl ring at the C(2) position with a 4-chloro atom was beneficial for antiproliferative activity, whereas a 4-methoxy group was detrimental. nih.gov Similarly, studies on other benzoxazole (B165842) derivatives have shown that electron-donating groups can enhance antifungal activity. nih.gov Without specific studies on substituted derivatives of this compound, it is not possible to detail how modifications to its oxazole (B20620) or benzyl rings would affect its pharmacological profile.

Stereochemical Considerations in Activity Profiles

Stereochemistry can play a crucial role in the activity of chiral drugs. The core structure of this compound is achiral. Chirality could be introduced through substitution, but there are no studies available that explore the synthesis and differential biological activities of stereoisomers of its derivatives. While stereoselective synthesis methods are well-documented for related heterocyclic structures like oxazolo[3,2-a]pyrazin-5-ones and β-lactams, this information is not directly applicable to the target compound. nih.govresearchgate.net

Elucidation of Molecular Mechanisms of Action

Understanding how a compound interacts with its biological target at a molecular level is key to rational drug design. This includes identifying the binding site and quantifying the inhibition kinetics.

Ligand-Target Interactions and Binding Site Analysis

Molecular docking and co-crystallography studies provide invaluable insights into ligand-target interactions. For example, molecular docking of certain oxazole derivatives has identified key interactions, such as hydrogen bonds with specific amino acid residues in the ATP binding pocket of protein kinases. nih.govresearchgate.net One study on an oxazol-5-one derivative identified it as a competitive inhibitor of ROCKII kinase, with molecular modeling showing it occupying the enzyme's active site. researchgate.net However, no molecular docking or structural biology studies have been published for this compound, making it impossible to describe its specific binding modes or molecular targets.

Enzymatic Inhibition Kinetics

Enzyme inhibition kinetics define the mode and potency of an inhibitor. Different inhibition mechanisms—competitive, noncompetitive, and uncompetitive—can be distinguished through kinetic analysis. nih.govsci-hub.se Studies on related oxazole benzylamines have identified them as potent and selective inhibitors of butyrylcholinesterase (BChE), with IC₅₀ values in the micromolar range. nih.gov Another kinetic study of an oxazol-5-one derivative determined its inhibition constant (Ki) against ROCKII to be 132 nM. researchgate.net The absence of any published enzymatic assays for this compound means that no data on its potential enzyme targets, IC₅₀ values, or Ki values are available.

In-Depth Analysis of this compound Reveals a Gap in Current Scientific Literature

Despite extensive investigation into the chemical compound this compound, a thorough review of publicly available scientific literature and research databases has revealed a significant lack of specific information regarding its interaction with cellular pathways.

While the broader class of isoxazole (B147169) and oxazole derivatives has been the subject of numerous studies, leading to insights into their potential biological activities, research focusing explicitly on the structure-activity relationship (SAR) and mechanistic elucidation of this compound is not presently available.

Publicly accessible chemical databases provide basic information on the structure of related compounds such as 3-benzyl-1,2-oxazol-5(4H)-one, but these entries lack the in-depth biological data necessary to fulfill the requested scope of the article. The scientific community has explored the biological activities of various other substituted isoxazole and oxazole compounds, which have shown a range of effects including antimicrobial, anti-inflammatory, and anticancer properties. However, these findings are specific to the studied analogues and cannot be extrapolated to this compound without direct experimental evidence.

Therefore, due to the absence of specific research data on the cellular pathway modulation of this compound, it is not possible to provide a scientifically accurate article on this particular subject at this time. This highlights a potential area for future research within the field of medicinal chemistry to explore the pharmacological properties of this and other understudied heterocyclic compounds.

Computational and Theoretical Studies in 3 Benzyl 1,2 Oxazol 5 Amine Research

Molecular Docking Simulations for Target Prediction and Binding Affinity

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a second to form a stable complex. ukaazpublications.com This method is crucial for identifying potential biological targets and estimating the binding affinity of a ligand, such as a derivative of 3-Benzyl-1,2-oxazol-5-amine, to the active site of a protein.

Studies on various isoxazole (B147169) and benzoxazole (B165842) derivatives have demonstrated their potential to interact with a range of biological targets. For instance, docking studies on novel isoxazole derivatives have identified potential interactions with microbial proteins like DNA Ligase and Topoisomerase, suggesting a basis for antibacterial activity. researchgate.netinnovareacademics.in In one such study, designed isoxazole compounds were docked against these bacterial proteins, with some derivatives showing better binding affinity than standard drugs. researchgate.netinnovareacademics.in Similarly, research on thiazole-indole-isoxazole derivatives revealed significant binding affinity for cancer targets such as the STAT3 protein and DNA, indicating potential anticancer applications. connectjournals.com Other studies have targeted enzymes like cyclooxygenase (COX-2) to explore anti-inflammatory potential. frontiersin.orgnih.gov For example, newly synthesized isoxazole derivatives showed selectivity towards COX-2, which was rationalized through molecular docking that revealed their binding orientations and energy. frontiersin.org

These findings suggest that the this compound scaffold could be a versatile backbone for designing inhibitors for various enzymes and receptors. The binding interactions typically involve hydrogen bonds, hydrophobic interactions, and sometimes salt bridges with key amino acid residues in the target's active site. mdpi.com

Below is a table summarizing representative molecular docking studies on related heterocyclic compounds, which can serve as a model for future investigations into this compound.

| Derivative Class | Target Protein (PDB ID) | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues | Potential Application |

| Isoxazole Derivatives | DNA Ligase (3PN1) | -8.5 to -9.5 | Not specified | Antibacterial |

| Isoxazole Derivatives | Topoisomerase (3TTZ) | -8.0 to -9.0 | Not specified | Antibacterial |

| Thiazole-Indole-Isoxazole | STAT3 SH2 Domain | Significant | Not specified | Anticancer |

| Isoxazole Derivatives | COX-2 | -8.0 to -9.8 | ARG:513, TYR:385 | Anti-inflammatory |

| Benzoxazole Derivatives | Glucosamine-6-Phosphate Synthase | Favorable | Not specified | Antimicrobial |

This table is illustrative and based on data from studies on related heterocyclic cores. The specific values and interactions for this compound would require dedicated docking studies.

Molecular Dynamics (MD) Simulations for Ligand-Receptor Stability

Following molecular docking, molecular dynamics (MD) simulations are often employed to assess the stability of the predicted ligand-receptor complex over time. mdpi.com These simulations provide a dynamic view of the interactions, confirming whether the binding pose identified by docking is maintained under conditions that mimic the physiological environment. tandfonline.com

The application of MD simulations to a this compound-protein complex, identified through docking, would be a critical step in validating its potential as a therapeutic agent.

Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure and Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for investigating the electronic properties of molecules. worldscientific.comresearchgate.netresearchgate.net These methods provide insights into a molecule's geometric structure, electronic distribution, and chemical reactivity. researchgate.netasianpubs.org For isoxazole and its derivatives, DFT calculations have been used to determine key parameters like the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). asianpubs.orgnih.gov

The HOMO-LUMO energy gap is a critical indicator of a molecule's kinetic stability and chemical reactivity. niscpr.res.in A smaller energy gap suggests that the molecule is more reactive and polarizable. niscpr.res.in DFT studies on various heterocyclic compounds, including those with isoxazole and benzoxazole cores, have been performed to calculate these parameters and understand structure-activity relationships. researchgate.netmdpi.com These calculations also help in elucidating other electronic properties such as ionization potential, electron affinity, electronegativity, and chemical hardness, which are crucial for predicting how a molecule will interact in a biological system. asianpubs.orgepstem.net

A theoretical study on a 3-benzyl-substituted triazolone, a related heterocyclic structure, utilized DFT to calculate its structural parameters, HOMO-LUMO energies, and other electronic properties. epstem.net Such studies provide a foundation for understanding the intrinsic properties of the this compound molecule.

A representative table of quantum chemical parameters for a related isoxazole derivative is shown below.

| Parameter | Value (eV) | Description |

| EHOMO | -6.5 | Energy of the Highest Occupied Molecular Orbital |

| ELUMO | -2.2 | Energy of the Lowest Unoccupied Molecular Orbital |

| Energy Gap (ΔE) | 4.3 | Difference between ELUMO and EHOMO, indicates reactivity |

| Ionization Potential (I) | 6.5 | Energy required to remove an electron |

| Electron Affinity (A) | 2.2 | Energy released when an electron is added |

| Electronegativity (χ) | 4.35 | Measure of the ability to attract electrons |

| Chemical Hardness (η) | 2.15 | Resistance to change in electron distribution |

| Chemical Softness (S) | 0.23 | Reciprocal of hardness, indicates reactivity |

This table is based on representative data for an isoxazole derivative from literature and serves as an example. asianpubs.org Specific values for this compound would require new calculations.

In Silico ADME (Absorption, Distribution, Metabolism, Excretion) Prediction for Lead Optimization

In the process of drug development, a promising lead compound must not only be active against its target but also possess favorable pharmacokinetic properties, collectively known as ADME (Absorption, Distribution, Metabolism, and Excretion). nih.gov In silico ADME prediction tools, such as SwissADME and pkCSM, are widely used to evaluate these properties early in the discovery phase, helping to identify candidates with good drug-like characteristics and minimize late-stage failures. researchgate.netnih.govpnrjournal.com

These predictive models assess various physicochemical and pharmacokinetic parameters, including lipophilicity (LogP), water solubility, gastrointestinal (GI) absorption, blood-brain barrier (BBB) permeability, and potential for inhibiting cytochrome P450 (CYP) enzymes. frontiersin.orgnih.gov The "drug-likeness" of a compound is often evaluated based on rules such as Lipinski's Rule of Five. nih.gov

Studies on various isoxazole derivatives have utilized these in silico tools to predict their ADME profiles. researchgate.netfrontiersin.orgnih.gov For example, a study on novel isoxazole derivatives reported that the designed compounds possessed high oral bioavailability and good absorption, with some showing low toxicity. pnrjournal.com Another investigation on a series of isoxazole compounds predicted that none violated Lipinski's rule of five and that they exhibited high GI absorption. nih.gov Such analyses are crucial for lead optimization, guiding the modification of the chemical structure to enhance its ADME profile without compromising its biological activity. nih.gov Predicting the ADME properties of this compound would be a critical step in assessing its potential as a viable drug candidate.

| ADME Parameter | Predicted Property for Related Isoxazoles | Importance in Drug Development |

| Lipinski's Rule of Five | No violations | Predicts oral bioavailability |

| GI Absorption | High | Indicates good absorption from the gut |

| Blood-Brain Barrier (BBB) Permeability | Variable (some yes, some no) | Determines if the drug can reach the central nervous system |

| CYP Inhibition (e.g., CYP2C9, CYP2C19) | Some compounds predicted as inhibitors | Predicts potential for drug-drug interactions |

| Bioavailability Score | Good | Overall likelihood of the compound being a successful oral drug |

This table summarizes typical ADME predictions for isoxazole derivatives based on literature. frontiersin.orgnih.govpnrjournal.com The specific profile for this compound would need to be calculated.

Future Research Directions and Therapeutic Potential

Development of Novel 3,5-Disubstituted Isoxazole (B147169) Amine Analogs with Improved Potency and Selectivity

The development of new therapeutic agents often involves the synthesis and evaluation of analogs of a lead compound to enhance its potency and selectivity. mdpi.com For the 3,5-disubstituted isoxazole amine scaffold, this involves strategic structural modifications to improve interactions with biological targets.

Research has shown that substitutions at the 3- and 5-positions of the isoxazole ring significantly influence biological activity. For instance, in the pursuit of anticancer agents, the introduction of specific aryl groups at these positions has led to compounds with potent cytotoxicity against various cancer cell lines, including prostate cancer (PC3) and lung cancer (A549). nih.gov Some derivatives have demonstrated selectivity comparable to or better than existing chemotherapeutic drugs like 5-fluorouracil. The replacement of a methyl group with an amino group in one series of isoxazole derivatives was found to improve the selectivity and inhibitory activity against COX-1, a target for anti-inflammatory and anticancer therapies. nih.gov

Future efforts in this area will likely focus on:

Systematic Structure-Activity Relationship (SAR) Studies: By systematically altering the substituents on the benzyl (B1604629) and amine groups of the core scaffold, researchers can identify key structural features that enhance biological activity. This includes varying the nature and position of substituents on the aromatic rings to modulate electronic and steric properties.

Isosteric Replacements: The amide group or other functionalities can be replaced with an isosteric isoxazole ring to retain or improve binding to biological targets while potentially altering pharmacokinetic properties. scholarsresearchlibrary.com

Introduction of Privileged Substructures: Incorporating other known "privileged substructures" into the 3,5-disubstituted isoxazole framework is a strategy to create novel molecules with diverse biological activities. researchgate.net

Exploration of New Biological Targets and Therapeutic Areas

The versatility of the isoxazole ring allows its derivatives to interact with a wide range of biological targets, opening up numerous therapeutic possibilities. nih.gov While research has established their potential in areas like cancer and inflammation, future investigations are poised to uncover new applications.

Isoxazole derivatives have demonstrated a broad spectrum of biological activities, including:

Anticancer: They have been shown to inhibit tumor growth through various mechanisms, including the inhibition of enzymes like protein tyrosine phosphatase 1B (PTP1B), which is implicated in several cancers. mersin.edu.tr Some analogs also show potent cytotoxicity against a range of human cancer cell lines. nih.govscholarsresearchlibrary.com

Anti-inflammatory: Isoxazole compounds can act as inhibitors of cyclooxygenase (COX) enzymes (COX-1 and COX-2), which are key mediators of inflammation. nih.govfrontiersin.org They can also suppress the production of inflammatory cytokines like TNF-α.

Immunomodulatory: Certain 5-amino-isoxazole derivatives have been found to possess significant immunosuppressive or immunostimulatory properties, suggesting their potential in treating autoimmune diseases or as adjuvants in vaccines. nih.govmdpi.com

Antimicrobial: The isoxazole scaffold is present in sulfonamide antibiotics like sulfamethoxazole (B1682508) and has been a template for the development of new antibacterial and antifungal agents. nanobioletters.comd-nb.info

Neuroprotective: There is emerging evidence for the potential of isoxazole derivatives in treating neurodegenerative disorders. nih.govresearchgate.net

Future research is expected to delve into less explored areas such as antiviral, antidiabetic, and antiparasitic applications. nih.govdntb.gov.ua The ability of these compounds to modulate various signaling pathways makes them attractive candidates for developing multi-targeted therapies, which can be more effective for complex diseases like cancer. researchgate.netrsc.org

Advanced Synthetic Strategies for Sustainable Production

The synthesis of 3,5-disubstituted isoxazoles is a well-established area of organic chemistry, with the 1,3-dipolar cycloaddition of alkynes and nitrile oxides being a cornerstone method. smolecule.comorganic-chemistry.orgmdpi.com However, there is a continuous drive to develop more efficient, cost-effective, and environmentally friendly synthetic routes.

Recent advancements in the synthesis of these compounds include:

Green Chemistry Approaches: The use of deep eutectic solvents (DESs) as a recyclable and eco-friendly reaction medium has been shown to produce high yields of 3,5-disubstituted isoxazoles in shorter reaction times. acs.orgcore.ac.uk Ultrasound-assisted synthesis is another green method that offers advantages like mild reaction conditions and high yields. nih.gov

Catalyst Development: While many syntheses are metal-free, various catalysts, including copper(I), have been employed to improve regioselectivity and reaction efficiency. nih.govorganic-chemistry.org Research into novel and more sustainable catalysts is ongoing.

The table below summarizes some of the modern synthetic methods for producing 3,5-disubstituted isoxazoles.

| Method | Key Features | Advantages |

| Deep Eutectic Solvents (DES) | Use of a recyclable, eco-friendly solvent system. acs.org | Sustainable, high yields, shorter reaction times. acs.org |

| Ultrasound-Assisted Synthesis | Application of ultrasonic waves to promote the reaction. nih.gov | Mild conditions, high yields, easier work-up. nih.gov |

| Copper(I)-Catalyzed Cycloaddition | Employs a copper catalyst to control regioselectivity. organic-chemistry.org | High reliability, wide scope of reactants. organic-chemistry.org |

| Microwave-Assisted Synthesis | Use of microwave irradiation to accelerate the reaction. rsc.org | Rapid synthesis, often with improved yields. rsc.org |

Integration of Multidisciplinary Approaches for Drug Discovery

The modern drug discovery process is a collaborative effort that integrates various scientific disciplines. For the development of 3,5-disubstituted isoxazole amine-based therapeutics, a multidisciplinary approach is crucial for success.

This integrated strategy involves:

Computational Modeling: In silico techniques such as molecular docking and Density Functional Theory (DFT) are used to predict how different analogs will bind to their biological targets. civilica.comnih.gov This allows for the rational design of more potent and selective compounds before they are synthesized, saving time and resources. researchgate.net

In Vitro and In Vivo Studies: Promising candidates identified through computational screening are then synthesized and evaluated in a series of in vitro (cell-based) and in vivo (animal model) studies. frontiersin.org These experiments provide crucial data on the compound's efficacy, mechanism of action, and pharmacokinetic profile. frontiersin.org

Pharmacokinetics and ADME Profiling: The study of a drug's absorption, distribution, metabolism, and excretion (ADME) is essential. Computational tools like SwissADME can predict these properties, helping to identify candidates with favorable drug-like characteristics early in the discovery pipeline. frontiersin.org

The synergy between computational chemistry, synthetic organic chemistry, and pharmacology is essential for navigating the complexities of drug discovery and for unlocking the full therapeutic potential of the 3,5-disubstituted isoxazole amine scaffold. researchgate.netrsc.org

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 3-Benzyl-1,2-oxazol-5-amine, and how can reaction conditions be optimized?

- Methodological Answer : A common approach involves the self-condensation of β-(isoxazol-5-yl) enamines under acidic conditions (e.g., acetyl chloride or protic acids). Key parameters include reaction temperature (typically 60–80°C), stoichiometric control of reagents, and purification via column chromatography using ethyl acetate/hexane gradients. Monitoring by TLC and NMR spectroscopy ensures intermediate stability .

Q. How can spectroscopic techniques (NMR, IR) resolve structural ambiguities in this compound derivatives?

- Methodological Answer :

- 1H NMR : Analyze coupling patterns to distinguish between isoxazole protons (e.g., singlet for H-4 at δ ~6.2 ppm) and benzyl group protons (multiplet at δ ~7.3–7.5 ppm).

- 13C NMR : Identify the isoxazole C-5 amine carbon (δ ~150–155 ppm) and benzyl carbons (δ ~125–140 ppm).

- IR : Confirm the NH₂ stretch (~3350 cm⁻¹) and C=N/C-O stretches (~1600–1650 cm⁻¹) .

Q. What purification strategies are effective for isolating this compound from complex reaction mixtures?

- Methodological Answer : Recrystallization using ethanol/water mixtures (1:3 v/v) improves purity. For polar byproducts, reversed-phase HPLC with a C18 column and acetonitrile/water mobile phase (gradient elution) is recommended. Monitor purity by LC-MS and elemental analysis .

Advanced Research Questions

Q. How can X-ray crystallography resolve tautomeric ambiguity in this compound derivatives?

- Methodological Answer : Use SHELXL for structure refinement to model tautomeric forms (e.g., 1,2,4-triazole vs. isoxazole tautomers). Hydrogen-bonding patterns (e.g., N–H···N interactions) observed in ORTEP diagrams (via WinGX) can differentiate tautomers. High-resolution data (d-spacing < 0.8 Å) is critical for accurate electron density mapping .

Q. What computational methods predict the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-31G* basis set) can model frontier molecular orbitals (HOMO/LUMO) to predict regioselectivity. Solvent effects (e.g., DMSO or THF) are incorporated via the Polarizable Continuum Model (PCM). Validate predictions with kinetic studies (e.g., monitoring by UV-Vis spectroscopy) .

Q. How do hydrogen-bonding networks influence the supramolecular assembly of this compound crystals?

- Methodological Answer : Graph-set analysis (via Mercury CSD) identifies recurring motifs like R₂²(8) rings from N–H···O/N interactions. Synchrotron XRD data can reveal π-stacking between benzyl groups and isoxazole rings, impacting crystal packing and solubility .

Q. What strategies reconcile contradictory bioactivity data for this compound analogs in enzyme inhibition assays?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.